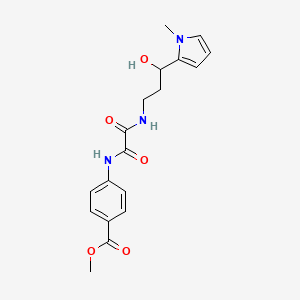
methyl 4-(2-((3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)amino)-2-oxoacetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, methyl 4-(2-((3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)amino)-2-oxoacetamido)benzoate, appears to be a complex molecule that may be synthesized through the use of multifunctional reagents and subsequent transformations. The molecule contains several functional groups, including an ester, amide, and a substituted pyrrole, which suggests that it could be synthesized through a multi-step reaction sequence involving these functionalities.
Synthesis Analysis
The synthesis of related compounds often involves the use of multifunctional reagents that can introduce various functional groups into a molecule. For instance, methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate has been used as a reagent for the preparation of substituted pyrroles and other heterocyclic systems . Similarly, methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate has been transformed into derivatives of pyrrole . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate substituents at the relevant positions on the pyrrole ring and further elaborating the molecule through selective transformations.
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex, with multiple rings and functional groups. The presence of a 1-methyl-1H-pyrrol-2-yl group indicates a substituted pyrrole, which is a common structural motif in heterocyclic chemistry and is known to be synthesized through reactions involving multifunctional reagents . The overall molecular architecture would be expected to influence the compound's reactivity and interactions with biological targets.
Chemical Reactions Analysis
The compound's functional groups suggest that it could undergo a variety of chemical reactions. For example, the ester group could be involved in hydrolysis or transesterification reactions, while the amide could participate in amidation or deprotection reactions. The substituted pyrrole could engage in electrophilic substitution reactions or serve as a nucleophile in coupling reactions. The synthesis of similar heterocyclic systems often involves reactions such as cyclization and condensation .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of polar functional groups like the ester and amide would likely confer some degree of solubility in polar solvents. The compound's melting point, boiling point, and stability would be determined by the nature of its constituent groups and the overall molecular conformation. The substituted pyrrole could contribute to the compound's UV-Vis absorption characteristics, potentially making it useful for spectroscopic analysis.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Systems
Chemical Synthesis : The compound has been used in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other heterocyclic systems. These systems play a significant role in the development of pharmaceuticals and other bioactive molecules. For instance, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a related compound, has been utilized for the synthesis of various heterocyclic structures including pyrido[1,2-a]pyrimidin-4-ones, which are crucial for medicinal chemistry applications (Selič, Grdadolnik, & Stanovnik, 1997).
Oxindole Synthesis : The compound has been involved in oxindole synthesis via palladium-catalyzed CH functionalization, showcasing its importance in creating complex organic structures. Such methodologies are pivotal in the synthesis of natural products and pharmaceutical compounds (Magano, Kiser, Shine, & Chen, 2014).
Antioxidant Activity : Derivatives of the chemical have been synthesized and evaluated for antioxidant activity. This is crucial for discovering new compounds that can mitigate oxidative stress, a factor in many chronic diseases. For example, polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives exhibit promising radical scavenger capabilities, comparable to those of conventional antioxidants (Nguyen et al., 2022).
Chemical Transformations
- Intramolecular Cycloaddition : The compound has been synthesized through intramolecular cycloaddition reactions, demonstrating its versatility in chemical transformations. Such reactions are fundamental in the construction of cyclic compounds, which are prevalent in bioactive molecules (He, 2010).
Propriétés
IUPAC Name |
methyl 4-[[2-[[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]amino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-21-11-3-4-14(21)15(22)9-10-19-16(23)17(24)20-13-7-5-12(6-8-13)18(25)26-2/h3-8,11,15,22H,9-10H2,1-2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZAXETUUXPIJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


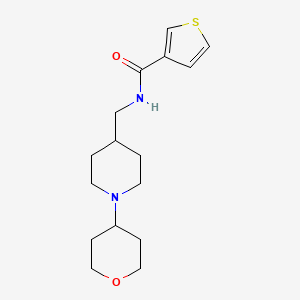
![N-(4-acetamidophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2500729.png)
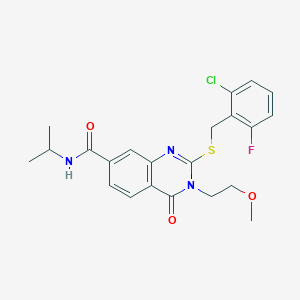
![7,7-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2500732.png)
![[2-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2500733.png)
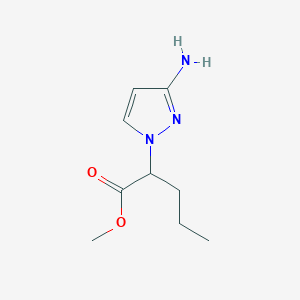

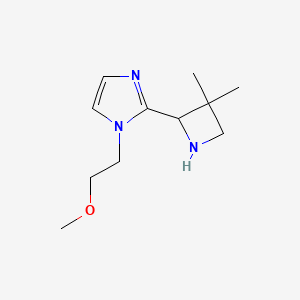
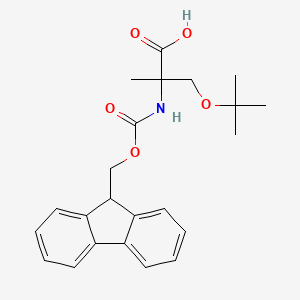
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2500744.png)
![6-chloro-3-[(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2500745.png)

![4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2500747.png)